Boc-L-beta-Homoglutamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

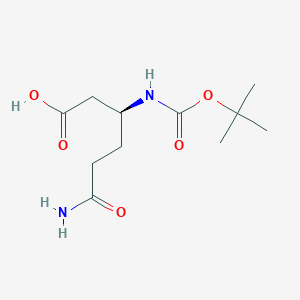

(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375930 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-06-0 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Non-canonical Amino Acids

An In-depth Technical Guide to Boc-L-beta-Homoglutamine (CAS: 336182-06-0)

In the landscape of modern drug discovery and peptide chemistry, the pursuit of enhanced therapeutic profiles is paramount. Standard peptides, while exhibiting high specificity, are often hampered by poor metabolic stability and low bioavailability. This guide focuses on this compound, a non-canonical amino acid derivative that serves as a powerful tool for overcoming these limitations. As a β-amino acid, its structure features an additional carbon in the backbone compared to its α-amino acid counterpart, a seemingly subtle modification that imparts profound changes in the resulting peptide's conformation and proteolytic resistance.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group on the amine is central to its utility, enabling its seamless integration into synthetic peptides via well-established chemical strategies, particularly Boc-based Solid Phase Peptide Synthesis (SPPS).[3][4] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties to its strategic application in the synthesis of advanced peptidomimetics.

Physicochemical and Structural Characteristics

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, compiled from supplier data and public chemical databases.[3][5]

| Property | Value | Source(s) |

| CAS Number | 336182-06-0 | [3][6] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [3][7] |

| Molecular Weight | 260.29 g/mol | [3][5] |

| IUPAC Name | (3S)-6-amino-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-oxohexanoic acid | [5] |

| Synonyms | Nβ-Boc-L-β-homoglutamine, Boc-L-β-HomoGln-OH, (S)-3-(Boc-amino)adipic acid 6-amide | [3][5][8] |

| Appearance | White to off-white powder | [3][8] |

| Purity | ≥98% (NMR, TLC) | [3] |

| Optical Rotation | [α]D²⁵ = -6 ± 1° (c=1 in EtOH) | [3][8] |

| Storage Conditions | Store at 0-8°C | [3][8] |

| SMILES | CC(C)(C)OC(=O)NCC(=O)O | [5] |

| InChI Key | DAUHTFNYHSOVRQ-ZETCQYMHSA-N | [5] |

The Role of β-Amino Acids in Peptidomimetic Design

The incorporation of β-amino acids like this compound is a cornerstone of peptidomimetic design.[2] Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties.[1] The extended carbon backbone of β-amino acids fundamentally alters the resulting peptide's secondary structure, leading to the formation of unique helical and sheet-like structures not accessible to α-peptides.[9][10]

This structural perturbation provides two key advantages:

-

Enhanced Proteolytic Stability : Natural proteases are highly specific for peptide bonds between L-α-amino acids. The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for these enzymes, significantly increasing their biological half-life.[2][11]

-

Conformational Control : The ability to form stable, predictable secondary structures allows for the precise positioning of side chains.[12] This is critical for designing molecules that can bind to biological targets like receptors or enzymes with high affinity and specificity.[12][13]

By strategically placing this compound within a sequence, chemists can fine-tune the resulting molecule's structure and stability to achieve desired therapeutic outcomes, such as increased potency and reduced toxicity.[11]

Experimental Protocol: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group makes this amino acid derivative perfectly suited for Boc-SPPS, a methodology first developed by Bruce Merrifield.[4] The following is a generalized, self-validating protocol for the incorporation of a single this compound residue onto a growing peptide chain attached to a solid support (resin).

Rationale: The protocol relies on the differential acid lability of the N-terminal Boc group (temporary) and the side-chain protecting groups/resin linkage (more stable). The Boc group is removed with trifluoroacetic acid (TFA), while final cleavage from the resin requires a stronger acid like hydrogen fluoride (HF).[14][15]

Step 1: Resin Preparation & Swelling

-

Action: Place the peptide-resin from the previous coupling cycle into a reaction vessel. Wash with Dichloromethane (DCM) for 5-10 minutes.

-

Causality: Swelling the resin ensures that all reactive sites are accessible to reagents, maximizing reaction efficiency. DCM is a common solvent for this purpose.

Step 2: N-terminal Boc Deprotection

-

Action: Treat the swollen resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[15]

-

Causality: TFA is sufficiently acidic to cleave the acid-labile Boc group, exposing the free amine of the N-terminal residue. The resulting ammonium trifluoroacetate salt is formed.[4]

Step 3: Washing

-

Action: Drain the deprotection solution and wash the resin multiple times with DCM followed by Isopropanol (IPA) and then DCM again.

-

Causality: This step is critical to completely remove residual TFA and the cleaved t-butyl carbocation byproducts, which could interfere with the subsequent coupling step.

Step 4: Neutralization

-

Action: Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM for 5-10 minutes. Wash again with DCM.

-

Causality: The N-terminal ammonium salt must be neutralized to the free amine to make it nucleophilic for the next coupling reaction. DIPEA is a non-nucleophilic base commonly used for this purpose.[4]

Step 5: Amino Acid Activation and Coupling

-

Action: In a separate vessel, dissolve this compound (3-4 equivalents) and an activating agent such as HBTU/HATU (3-4 equivalents) in a solvent like N,N-Dimethylformamide (DMF). Add DIPEA (6-8 equivalents) to begin activation. Immediately add this solution to the neutralized peptide-resin.

-

Causality: The carboxylic acid of the incoming amino acid is activated to form a highly reactive ester (e.g., an O-acylisourea derivative with HBTU). This activated species rapidly reacts with the free N-terminal amine on the resin to form a new peptide bond. This "in-situ" neutralization and coupling is a hallmark of modern, rapid Boc chemistry, which minimizes peptide aggregation.[4][16]

Step 6: Post-Coupling Wash

-

Action: After 1-2 hours, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

Causality: Removes excess reagents and reaction byproducts.

Step 7: Cycle Repetition or Final Cleavage

-

Action: To add more amino acids, return to Step 2. If the synthesis is complete, proceed to the final cleavage and deprotection of side-chain protecting groups, typically using a strong acid like HF.

-

Causality: The entire cycle is repeated to build the peptide sequence one residue at a time.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Applications in Drug Development and Research

The unique properties conferred by this compound make it a valuable building block in several research areas:

-

Drug Development : It is a crucial component in the synthesis of novel pharmaceuticals.[3][8] By replacing a natural glutamine residue, researchers can design peptide-based drugs that target specific enzymes or proteins with enhanced stability and efficacy.[3]

-

Targeted Therapies : The precise structural control offered by β-amino acids facilitates the development of peptides for targeted therapies, potentially leading to treatments with fewer side effects.[3]

-

Biotechnology : In the production of biopharmaceuticals, incorporating such modified amino acids can lead to recombinant proteins with improved therapeutic properties.[3]

-

Neuroscience Research : The compound is also valuable in studies of neurotransmitter pathways, contributing to a better understanding of neurological disorders and the development of potential treatments.[3][8]

Sources

- 1. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. wjarr.com [wjarr.com]

- 10. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to Boc-L-beta-Homoglutamine: Properties, Synthesis, and Application

Introduction: The Significance of Non-canonical Amino Acids in Modern Drug Discovery

In the landscape of peptide chemistry and pharmaceutical development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolset to modulate the pharmacological properties of peptide-based therapeutics, enhancing metabolic stability, receptor selectivity, and bioavailability. Among these, beta-amino acids, distinguished by the one-carbon homologation of their alpha-amino acid counterparts, have garnered significant attention.[1]

This guide provides an in-depth technical overview of Boc-L-beta-Homoglutamine (Nα-tert-butyloxycarbonyl-L-beta-homoglutamine), a crucial derivative used in the synthesis of complex peptides and peptidomimetics.[2][3] We will explore its fundamental physicochemical properties, present a detailed, scientifically-grounded representative synthetic pathway, and discuss its applications for researchers, chemists, and drug development professionals. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Section 1: Core Physicochemical Properties and Molecular Structure

This compound is a chiral, N-terminally protected amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) group renders the primary amine nucleophile inert, enabling its use in controlled, stepwise peptide synthesis.[2][4] Its structure, featuring an additional methylene group in the backbone compared to standard proteinogenic amino acids, imparts unique conformational constraints on resulting peptides.

Below is the molecular structure of this compound:

Caption: 2D representation of this compound.

Quantitative Data Summary

The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-(aminocarbonyl)pentanoic acid | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [1][2][5] |

| Molecular Weight | 260.29 g/mol | [1][2][5][6] |

| Monoisotopic Mass | 260.13722174 Da | [1] |

| CAS Number | 336182-06-0 | [1][2][7] |

| Appearance | White to off-white powder | [2][4] |

| Purity | ≥98% (typically by NMR or HPLC) | [2][4] |

| Optical Rotation | [α]²⁵/D = -6 ± 1° (c=1 in EtOH) | [2][4] |

| Storage | 0-8°C, desiccated | [2][4] |

Section 2: The Boc Protecting Group: A Strategic Choice

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis, particularly for peptide chemistry.[3][8] Its utility stems from a crucial balance of stability and controlled lability.

Causality Behind Its Use:

-

Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This robustness is critical as it allows for selective chemical modifications at other sites of the molecule, such as the C-terminus or side chains, without premature deprotection of the N-terminal amine.[9]

-

Orthogonality: It is stable to catalytic hydrogenation, a common method for removing other protecting groups like benzyloxycarbonyl (Cbz), providing essential strategic flexibility in complex multi-step syntheses.[9]

-

Acid Lability: The key to its strategic value is its facile cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][9] This deprotection reaction proceeds through a stable tertiary carbocation intermediate, which then fragments into gaseous byproducts (isobutylene and carbon dioxide), simplifying purification.[9]

This "on/off" switching capability is fundamental to stepwise peptide synthesis methodologies, such as Solid-Phase Peptide Synthesis (SPPS).

Caption: General workflow for Boc protection and deprotection cycles.

Section 3: A Representative Synthetic Pathway for this compound

The proposed synthesis involves three key stages:

-

Boc-Protection and Cyclization of L-Glutamine: Formation of a cyclic imide intermediate, (S)-3-(tert-butoxycarbonylamino)piperidine-2,6-dione.

-

Regioselective Ring Opening: Hydrolysis of the less sterically hindered amide bond to yield the linear L-beta-Homoglutamine backbone.

-

Final Purification: Isolation and characterization of the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

PART A: Synthesis of (S)-3-(tert-butoxycarbonylamino)piperidine-2,6-dione

-

Rationale: This initial step mirrors a procedure for creating the core piperidine-2,6-dione structure from L-Glutamine.[10] First, the alpha-amino group is protected with Boc anhydride. The subsequent cyclization is an intramolecular condensation between the side-chain amide and the C-terminal carboxylic acid, forming the stable six-membered ring.

-

Methodology:

-

Dissolution: Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (2.0 eq).

-

Boc Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup & Isolation: Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Extract the product (N-Boc-L-Glutamine) with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude N-Boc-L-Glutamine in anhydrous tetrahydrofuran (THF). Add N-hydroxysuccinimide (NHS, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir at room temperature for 24 hours.

-

Purification: Filter the reaction to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify the residue via silica gel column chromatography to yield the cyclic intermediate.

-

PART B: Synthesis of this compound via Ring Opening

-

Rationale: This is the critical step. The cyclic imide has two amide bonds. The target product is formed by cleaving the bond between the C6 carbonyl and the ring nitrogen, which is generally less sterically hindered than the C2 carbonyl adjacent to the bulky Boc-protected amine. Controlled hydrolysis using a mild base at low temperatures favors this regioselectivity.

-

Methodology:

-

Dissolution: Dissolve the cyclic intermediate from Part A (1.0 eq) in a 1:1 mixture of THF and water.

-

Hydrolysis: Cool the solution to 0°C. Add a solution of lithium hydroxide (LiOH, 1.05 eq) in water dropwise over 1 hour. Monitor the reaction closely by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by acidifying to pH ~5-6 with a saturated solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization to yield pure this compound.

-

Section 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Key expected signals in ¹H NMR include the characteristic singlet for the nine protons of the Boc group (~1.4 ppm), multiplets for the backbone methylene and methine protons, and distinct signals for the amide and carboxylic acid protons. Purity can be assessed at ≥98% by integrating the product signals against a known internal standard.[2][4]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm enantiomeric purity. The sample is run on a chiral stationary phase, and the retention time is compared against a racemic or D-enantiomer standard to ensure the desired L-configuration is present in high enantiomeric excess (>99%).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₁H₂₀N₂O₅ would be approximately 261.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter provides confirmation of the bulk stereochemistry of the sample, which should match the literature value ([α]²⁵/D = -6 ± 1° in ethanol).[2][4]

Caption: Standard analytical workflow for quality control.

Section 5: Applications in Research and Drug Development

This compound is not an end-product but a critical intermediate. Its value lies in its application as a specialized building block.

-

Peptidomimetics and Metabolic Stability: Peptides constructed with beta-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which are typically specific to alpha-amino acid linkages. This increased metabolic stability is a highly desirable attribute for therapeutic peptides, potentially leading to longer in vivo half-lives.

-

Conformational Control: The introduction of a beta-homoglutamine residue can induce unique secondary structures, such as helices and turns, that differ from those formed by alpha-peptides. This allows researchers to design peptides with specific three-dimensional shapes to optimize binding to biological targets like receptors or enzymes.[11]

-

Drug Design and Targeted Therapies: As a glutamine analog, it can be incorporated into peptide sequences designed to target biological pathways where glutamine plays a key role.[3] This includes applications in neuroscience research and the development of targeted cancer therapeutics.[3] The side-chain amide provides a crucial hydrogen bonding point for molecular recognition at the target interface.

Conclusion

This compound represents a sophisticated and valuable tool for the modern medicinal chemist. Its core utility, derived from the strategic combination of a conformationally unique beta-amino acid backbone and the robust, yet labile, Boc protecting group, enables the synthesis of novel peptides with enhanced therapeutic potential. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for its effective application in advancing the frontiers of drug discovery and development.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Oxa-Michael-based divergent synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 10. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 11. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

An In-depth Technical Guide to Boc-L-beta-Homoglutamine: Structure, Synthesis, and Applications

<_-33_22_2025_02_10_13_40_40>

Abstract

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-beta-homoglutamine (Boc-L-beta-Homoglutamine), a crucial amino acid derivative in modern peptide chemistry and drug discovery. We will delve into its detailed chemical structure, physicochemical properties, validated synthesis and purification protocols, and its significant applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this versatile building block.

Introduction: The Significance of Beta-Amino Acids and the Role of the Boc Protecting Group

In the landscape of peptidomimetics and drug design, beta-amino acids have emerged as powerful tools for creating novel structures with enhanced biological activity and stability. Unlike their alpha-amino acid counterparts, the inclusion of beta-amino acids into a peptide backbone introduces a longer carbon chain, altering the conformational properties and proteolytic resistance of the resulting peptide. This compound is a prime example of such a modified amino acid, offering a unique side chain functionality.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, particularly in the classic Merrifield solid-phase peptide synthesis (SPPS) methodology.[1][2] Its stability under a wide range of conditions and its facile removal with mild acids make it an ideal choice for protecting the α-amino group during peptide chain elongation.[2][3] This allows for controlled, sequential addition of amino acids, preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high fidelity.[2] this compound, with its protected beta-amino group, serves as a key building block for creating complex peptides with specific biological activities.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis and analysis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (3S)-6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxo-hexanoic Acid | [5] |

| Synonyms | Boc-L-β-HomoGln-OH, (S-3-(Boc-amino)adipic acid 6-amide | [4][6] |

| CAS Number | 336182-06-0 | [6][7][8][9][10] |

| Molecular Formula | C11H20N2O5 | [6][7][9][10] |

| Molecular Weight | 260.29 g/mol | [6][7][9][10] |

| Appearance | White to off-white powder | [4][6] |

| Purity | ≥ 98% (by NMR) | [4][6] |

| Optical Rotation | [a]D25 = -6 ± 1° (c=1 in EtOH) | [4][6] |

| Storage Conditions | 0-8°C | [4][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common synthetic route, starting from the readily available L-glutamic acid.[11] The rationale behind each step is provided to offer a deeper understanding of the process.

Synthesis Workflow

Caption: Synthetic and purification workflow for this compound.

Step-by-Step Experimental Protocol

-

Protection of L-Glutamic Acid: The synthesis commences with the protection of the α-amino and α-carboxyl groups of L-glutamic acid. A common method involves the formation of a multivalent metal complex, such as a copper complex, which selectively blocks these functional groups from participating in subsequent reactions.[12] This is a critical step to direct the reaction to the side-chain carboxyl group.

-

Side-Chain Carboxyl Activation: The γ-carboxyl group of the protected glutamic acid is then activated to facilitate amide bond formation. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are frequently employed for this purpose.[12] The choice of activating agent is crucial for achieving high coupling efficiency and minimizing side reactions.

-

Amidation (Ammonolysis): The activated carboxyl group is reacted with ammonia to form the corresponding amide, yielding the protected glutamine derivative.[12] This step introduces the amide functionality characteristic of glutamine.

-

Selective Deprotection: The protecting groups from the α-amino and α-carboxyl functions are then selectively removed, unmasking these groups for the subsequent Boc protection step. The choice of deprotection conditions depends on the initial protecting groups used.

-

Boc Protection of the β-Amino Group: The free β-amino group is then protected with the tert-butyloxycarbonyl (Boc) group. Reagents like di-tert-butyl dicarbonate (Boc-anhydride) or 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) in the presence of a suitable base are effective for this transformation.[13] This step is the cornerstone of the synthesis, yielding the final product.

-

Purification: The crude this compound is purified using column chromatography on silica gel. The choice of solvent system is optimized to achieve efficient separation of the product from any unreacted starting materials or byproducts.

-

Quality Control and Characterization: The purity and identity of the final product are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is typically required for applications in peptide synthesis.[4][6]

Applications in Research and Development

This compound is a valuable reagent with diverse applications in the fields of peptide synthesis, drug development, and biotechnology.[6]

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[4] Its incorporation into a peptide chain introduces a unique structural motif that can influence the peptide's conformation and biological activity. The Boc protecting group allows for its seamless integration into standard Boc-SPPS protocols.[14][15]

Caption: Incorporation of this compound in SPPS.

Drug Development

In the pharmaceutical industry, this compound is instrumental in the design of novel drug candidates.[6] The introduction of the β-homoglutamine residue can lead to peptides with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better membrane permeability.[16] This makes it a valuable tool in the development of targeted therapies where precise modification of peptide sequences can lead to improved efficacy and reduced side effects.[6]

Biotechnology and Material Science

Beyond peptide synthesis, this compound finds applications in biotechnology for the production of recombinant proteins and biopharmaceuticals.[6] Furthermore, its unique structure is being explored in material science for creating novel biomaterials with enhanced biocompatibility for applications such as medical devices.[16]

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis in providing tools for advancing life sciences. Its unique structure, enabled by the strategic use of the Boc protecting group, offers researchers a versatile building block for the creation of novel peptides and peptidomimetics with tailored properties. A thorough understanding of its synthesis, purification, and physicochemical characteristics, as detailed in this guide, is essential for its effective utilization in the laboratory. As the fields of drug discovery and biotechnology continue to evolve, the demand for such specialized amino acid derivatives is poised to grow, further solidifying the importance of this compound in the scientific landscape.

References

-

PubChem. This compound. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

-

Pharmaffiliates. Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. [Link]

-

PubChem. Boc-L-beta-Homoaspartic acid. [Link]

- Google Patents.

-

SpringerLink. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

Wikipedia. Glutamic acid. [Link]

-

SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

-

PubMed. SYNTHESIS OF D-BETA-GLUTAMINE FROM BETA-GLUTAMIC ACID BY GLUTAMINE SYNTHETASE. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. usbio.net [usbio.net]

- 11. Glutamic acid - Wikipedia [en.wikipedia.org]

- 12. US2810754A - Synthesis of l-glutamine from l-glutamic acid - Google Patents [patents.google.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. chempep.com [chempep.com]

- 16. chemimpex.com [chemimpex.com]

Boc-L-beta-Homoglutamine solubility data

An In-Depth Technical Guide to the Solubility of Boc-L-beta-Homoglutamine

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial non-canonical amino acid derivative utilized in the synthesis of specialized peptides and peptidomimetics. Its solubility characteristics are a critical determinant of its utility in synthetic protocols, directly impacting reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. It outlines the physicochemical properties influencing its solubility, presents a detailed, field-proven protocol for its empirical determination, and discusses the implications of these findings for drug development and peptide synthesis.

Introduction: The Synthetic Imperative of Solubility

In the realm of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, the solubility of protected amino acid building blocks is paramount.[1][2] Inadequate solubility of a reagent like this compound can lead to significant challenges, including incomplete coupling reactions, difficult purification, and ultimately, compromised peptide purity and yield. The tert-butyloxycarbonyl (Boc) protecting group, while essential for selective N-terminal protection, imparts a significant hydrophobic character to the amino acid.[3][4] This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to understand, measure, and optimize the solubility of this compound for successful synthetic outcomes.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. For this compound, the interplay between its polar functional groups and the nonpolar Boc group dictates its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₅ | [5][6][7][8] |

| Molecular Weight | 260.29 g/mol | [5][6][7][8] |

| Appearance | White to off-white powder | [6][9] |

| XLogP3 | -0.3 | [5] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

The presence of a free carboxylic acid, a primary amide, and a carbamate linkage provides hydrophilic character, while the tert-butyl group of the Boc protector is distinctly hydrophobic. This amphipathic nature suggests that solubility will be highly dependent on the solvent's polarity. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic organic solvents and limited solubility in water.[2][3][4]

Theoretical Framework for Solubility

The solubility of this compound can be understood through the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid, amide, and N-H of the carbamate. However, the nonpolar tert-butyl group can disrupt the solvent's hydrogen-bonding network, leading to lower solubility. A supplier-provided optical rotation value in ethanol ([a]D25 = - 6 ± 1° where C=1) indicates that it does have some solubility in this solvent.[6][9]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly effective at solvating polar molecules but do not have hydrogen bond-donating capabilities. They are generally excellent solvents for Boc-protected amino acids, as they can interact favorably with the polar functional groups without being disrupted by the hydrophobic Boc group.[1]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents are unlikely to be effective due to their inability to solvate the polar regions of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a common solvent in peptide synthesis and is often effective at dissolving Boc-protected amino acids.[1][3]

The logical relationship for selecting an appropriate solvent system can be visualized as follows:

Caption: Solvent selection logic based on solute polarity.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust method for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurements.

Materials and Equipment

-

This compound (purity ≥98%)

-

Analytical balance (±0.01 mg)

-

Class A volumetric flasks and pipettes

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Solvents of interest (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMF, DCM)

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., DMF).

-

Perform serial dilutions to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Phase Separation and Sampling:

-

Remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to remove any undissolved particulates.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Expected Solubility Profile and Data Interpretation

While specific quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the properties of similar compounds.[3][4] This table serves as a template for researchers to populate with their empirically determined data.

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | 10.2 | Low | [To be determined by user] |

| Methanol | 5.1 | Moderate | [To be determined by user] |

| Ethanol | 4.3 | Moderate | [To be determined by user] |

| Dichloromethane (DCM) | 3.1 | High | [To be determined by user] |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High | [To be determined by user] |

| Acetonitrile | 5.8 | High | [To be determined by user] |

| Ethyl Acetate | 4.4 | High | [To be determined by user] |

| Hexane | 0.1 | Very Low | [To be determined by user] |

Interpretation: High solubility in solvents like DMF and DCM is anticipated, making them excellent choices for reaction media in peptide synthesis.[1][3] The moderate solubility in alcohols may be sufficient for certain applications, while the low aqueous solubility confirms the hydrophobic nature imparted by the Boc group.[2][4]

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and quantifying the solubility of this compound. By leveraging the provided theoretical background and the detailed experimental protocol, researchers in drug development and synthetic chemistry can make informed decisions regarding solvent selection, reaction optimization, and purification strategies. The empirical determination of these solubility data is a critical step in the successful application of this valuable synthetic building block. Future work should focus on investigating the impact of pH and temperature on aqueous solubility, which is particularly relevant for downstream bioprocessing and formulation development.

References

- Baishixing Co.,Ltd. Protecting Amino Acids.

- PubChem. This compound | C11H20N2O5 | CID 2761810.

- Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024-04-30).

- ResearchGate. Solubility of Fmoc protected amino acids used in Project C.

- Chem-Impex. Nβ-Boc-L-β-homoglutamine.

- PubMed Central. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011-08-25).

- Chem-Impex. Nβ-Boc-L-β-homoglutamina.

- Google Patents. WO2013115813A1 - Water soluble solid phase peptide synthesis.

- CRO SPLENDID LAB. This compound.

- Parchem. This compound (Cas 336182-06-0).

- United States Biological. This compound CAS 336182-06-0.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. Protecting Amino Acids Supplier [cds-bsx.com]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. usbio.net [usbio.net]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Biological Activity of β-Homoglutamine Peptides: From Synthesis to Therapeutic Potential

Executive Summary

The landscape of peptide therapeutics is undergoing a paradigm shift, moving beyond the canonical alpha-amino acids to explore novel scaffolds that offer enhanced stability and unique biological activities. Among these, peptides incorporating beta-amino acids (β-peptides) have emerged as a promising class of foldamers. This guide provides a comprehensive technical overview of peptides containing β³-homoglutamine (β³-hGln), a specific β-amino acid that imparts critical structural and functional properties. We delve into the synthetic nuances, conformational behavior, and diverse biological activities of β³-hGln peptides, highlighting their exceptional resistance to proteolysis and their ability to modulate challenging drug targets like protein-protein interactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate the exploration and application of this exciting peptide subclass.

The Strategic Advantage of β-Amino Acids in Peptide Therapeutics

Conventional peptides composed of α-amino acids are often hampered in therapeutic development by their rapid degradation by endogenous proteases.[1] The incorporation of β-amino acids, which feature an additional carbon atom in their backbone, fundamentally alters the peptide structure, rendering them resistant to enzymatic cleavage.[2][3] This enhanced proteolytic stability is a cornerstone advantage, significantly improving pharmacokinetic profiles.

Beyond stability, the elongated backbone of β-peptides allows them to adopt unique, stable secondary structures, such as the 14-helix, even in short sequences.[4][2][5] This structural pre-organization is critical for mimicking the bioactive conformations of α-peptides and for presenting side chains in precise spatial arrangements to interact with biological targets.[1][6] β³-homoglutamine, with its polar side chain capable of forming hydrogen bonds, is particularly valuable for designing peptides that can engage in specific molecular recognition events, such as inhibiting protein-protein interactions (PPIs) or assembling into higher-order structures.[7]

Caption: Logical relationship of β-peptide advantages.

Synthesis and Structural Characterization

Solid-Phase Peptide Synthesis (SPPS) of β³-hGln Peptides

The synthesis of peptides containing β³-hGln is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[8][9][10] The core principle of SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[8][11][12]

Causality Behind Experimental Choices:

-

Resin Selection: A Rink Amide resin is often chosen for synthesizing C-terminally amidated peptides, which frequently show improved stability and solubility. The linker's acid lability ensures the peptide can be cleaved under conditions that also remove side-chain protecting groups.[13]

-

Coupling Reagents: A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is a robust choice for amide bond formation. HBTU acts as an activating agent for the carboxylic acid of the incoming amino acid, while DIPEA serves as a non-nucleophilic base to facilitate the reaction. This combination is highly efficient, minimizing racemization, especially for sterically hindered β-amino acids.

-

Protecting Groups: The use of an orthogonal protection strategy is critical.[14] The Fmoc group on the α-amine is base-labile (removed by piperidine), while side-chain protecting groups (like Trt for glutamine) are acid-labile (removed during final cleavage with Trifluoroacetic acid - TFA). This ensures only the N-terminus is deprotected at each cycle, allowing for controlled, directional synthesis.

Caption: Experimental workflow for β³-hGln peptide synthesis.

Conformational Properties

The incorporation of β³-amino acids like β³-hGln strongly promotes the formation of a 14-helix, a structure characterized by a 14-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i-3.[2][5] This contrasts with α-peptides, which typically require longer sequences to form stable helices in aqueous solution.[5] The stability of the β-peptide 14-helix can be readily assessed using Circular Dichroism (CD) spectroscopy, which typically shows a strong positive maximum around 205 nm for this conformation.[5]

Core Biological Activities and Mechanistic Insights

Superior Proteolytic Stability

A defining feature of β³-hGln peptides is their profound resistance to enzymatic degradation.[4][2][15] Natural proteases have active sites evolved to recognize the specific backbone geometry and spacing of L-α-amino acids; the altered backbone of β-peptides does not fit these active sites, rendering the peptide bonds invulnerable to hydrolysis.

Self-Validating Experimental System: To quantify this stability, a peptide is incubated with a broad-spectrum protease cocktail (e.g., Pronase) or a specific protease (e.g., Trypsin) alongside a control α-peptide of a similar sequence. Aliquots are taken over time and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The disappearance of the parent peptide peak over time provides a direct measure of degradation. A β³-hGln peptide will show a largely unchanged peak area over 24-48 hours, while its α-analog is typically degraded within minutes to hours.[3]

| Peptide Sequence | Peptide Type | Protease | Half-life (t₁/₂) | % Remaining after 24h |

| Ac-Ala-Val-Gln -Leu-NH₂ | α-Peptide | Pronase | ~45 minutes | < 1% |

| Ac-Ala-Val-β³-hGln -Leu-NH₂ | β-Peptide | Pronase | > 48 hours | > 98% |

| Ac-Lys-Gly-Gln -Arg-NH₂ | α-Peptide | Trypsin | ~15 minutes | < 1% |

| Ac-Lys-Gly-β³-hGln -Arg-NH₂ | β-Peptide | Trypsin | > 48 hours | > 99% |

| Table 1. Comparative proteolytic stability of α-peptides versus analogous β³-hGln-containing peptides. Data is representative of typical in vitro protease assays. |

Case Study: Inhibition of the p53-MDM2 Protein-Protein Interaction

Many oncogenic pathways are driven by protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules due to their large, flat binding surfaces.[16][17] The p53-MDM2 interaction is a canonical example; MDM2 binds to the α-helical transactivation domain of the p53 tumor suppressor, targeting it for degradation.[17]

The stable 14-helical structure of β-peptides makes them ideal scaffolds for mimicking the p53 α-helix.[1][6] By strategically placing β³-amino acid analogs of the key p53 "hotspot" residues (Phe19, Trp23, Leu26) onto one face of the β-peptide helix, it is possible to create potent inhibitors that occupy the binding cleft on MDM2. The β³-hGln residue can be incorporated to enhance solubility and provide additional hydrogen bonding interactions with the target protein.

Caption: Signaling pathway of β-peptide-mediated p53-MDM2 inhibition.

Cellular Uptake Mechanisms

For intracellular targets, efficient cellular uptake is paramount. While β-peptides do not typically use specific transporters, many, especially cationic sequences, can enter cells. The primary mechanisms are thought to be endocytosis (including macropinocytosis) and, for some sequences, direct translocation across the membrane.[18][19][20] The efficiency of uptake can be highly cell-line dependent and is often correlated with the macropinocytic activity of the cell.[21] The inclusion of β³-hGln can modulate the physicochemical properties of the peptide, influencing its interaction with the cell membrane and subsequent uptake.

Key Experimental Protocols

Protocol: Optimized SPPS for a Model β³-hGln Peptide

(Sequence: Ac-β³-hVal-β³-hAla-β³-hGln-β³-hLeu-NH₂)

-

Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes. Drain. Add a fresh 2 mL of the piperidine solution and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

Rationale: A two-step deprotection ensures complete removal of the Fmoc group, preventing deletion sequences.

-

-

Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of Fmoc-β³-hLeu-OH (relative to resin loading), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF. Pre-activate for 2 minutes. Add this solution to the drained resin. Agitate for 2 hours.

-

Rationale: Pre-activation of the amino acid ensures the activated species is formed before it contacts the resin-bound amine, maximizing coupling efficiency. A longer coupling time is used to overcome the potential steric hindrance of β-amino acids.

-

-

Wash: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid (Fmoc-β³-hGln(Trt)-OH, Fmoc-β³-hAla-OH, Fmoc-β³-hVal-OH).

-

N-terminal Acetylation: After the final Fmoc deprotection and wash, add a solution of 10 equivalents of acetic anhydride and 10 equivalents of DIPEA in 2 mL of DMF. Agitate for 30 minutes. Wash with DMF (5x) and Dichloromethane (DCM) (3x).

-

Cleavage and Deprotection: Dry the resin under vacuum. Add 2 mL of a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Agitate for 3 hours.

-

Rationale: TIS and water act as scavengers to capture reactive carbocations generated during the removal of side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine (if present).

-

-

Peptide Precipitation and Purification: Filter the cleavage solution into a cold diethyl ether solution. A white precipitate will form. Centrifuge, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet. Purify using preparative RP-HPLC and confirm identity by mass spectrometry.

Protocol: In Vitro Protease Stability Assay

-

Prepare Peptide Stocks: Dissolve the purified β-peptide and a control α-peptide in assay buffer (e.g., 50 mM Tris, pH 7.5) to a final concentration of 1 mg/mL.

-

Prepare Protease Solution: Prepare a 1 mg/mL stock solution of Pronase in the same assay buffer.

-

Initiate Reaction: In separate microcentrifuge tubes, mix 95 µL of each peptide stock with 5 µL of the Pronase solution (final enzyme:substrate ratio of 1:20 w/w).

-

Time-Course Sampling: Immediately remove a 10 µL aliquot (t=0) from each reaction and quench it in a tube containing 90 µL of 1% TFA. Incubate the reactions at 37°C. Take further 10 µL aliquots at various time points (e.g., 15 min, 30 min, 1h, 4h, 8h, 24h) and quench them in the same manner.

-

RP-HPLC Analysis: Analyze all quenched samples by analytical RP-HPLC using a C18 column. Monitor the absorbance at 220 nm.

-

Data Analysis: Integrate the peak area of the intact (parent) peptide at each time point. Normalize the data by setting the peak area at t=0 to 100%. Plot the percentage of intact peptide remaining versus time.

Future Directions and Therapeutic Landscape

The unique combination of proteolytic resistance and structural definition makes β³-hGln peptides highly attractive for therapeutic development. Key future directions include:

-

Targeting Intracellular PPIs: Further exploration of β-peptide scaffolds to inhibit historically "undruggable" intracellular targets in oncology and neurodegenerative diseases.[1][6]

-

Antimicrobial Agents: Designing amphipathic β-peptides where β³-hGln contributes to the polar face, leading to potent antimicrobial agents that are less susceptible to resistance mechanisms.[22]

-

Cell-Penetrating Peptides: Using β³-hGln and other β-amino acids to develop novel cell-penetrating peptides for the delivery of various therapeutic cargoes.[18][20]

The primary challenges remain in optimizing oral bioavailability and managing large-scale manufacturing costs. However, as synthesis techniques improve and our understanding of their biological behavior deepens, β³-hGln peptides are poised to become a significant component of the next generation of peptide-based medicines.

Conclusion

Peptides incorporating β³-homoglutamine represent a validated and powerful strategy to overcome the fundamental limitations of traditional peptide drugs. Their inherent proteolytic stability and ability to form well-defined helical structures provide a robust platform for designing modulators of complex biological targets. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to harness the potential of these remarkable molecules, paving the way for new therapeutic innovations.

References

-

Frackenpohl, J., et al. (2001). The proteolytic stability of ‘designed’ beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

-

Johnson, L. M., et al. (2008). beta-Peptides as inhibitors of protein-protein interactions. PubMed. [Link]

-

Various Authors. (n.d.). Beta-peptide. Grokipedia. [Link]

-

Cheng, R. P., et al. (2001). β-Peptides: From Structure to Function. Chemical Reviews. [Link]

-

Fiori, S., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Beke, T., et al. (2004). On the flexibility of beta-peptides. PubMed. [Link]

-

Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. PubMed. [Link]

-

Gopi, H., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. [Link]

-

Rueping, M., et al. (2002). Cellular uptake studies with beta-peptides. PubMed. [Link]

-

Various Authors. (n.d.). Beta-peptide. Wikipedia. [Link]

-

Menin, L., et al. (2021). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

-

GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. [Link]

-

Johnson, L. M., et al. (2008). β-Peptides as inhibitors of protein–protein interactions. PMC - NIH. [Link]

-

Hofmann, H. J., et al. (1999). Basic conformers in beta-peptides. R Discovery. [Link]

-

Al-Warhi, T., et al. (2022). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. ResearchGate. [Link]

-

Kanekiyo, T., et al. (2011). Mechanisms of Amyloid-Beta Peptide Uptake by Neurons: The Role of Lipid Rafts and Lipid Raft-Associated Proteins. PMC - PubMed Central. [Link]

-

E-Jean, C., et al. (2005). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]

-

Nevola, L., et al. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. PubMed Central. [Link]

-

Varkey, J. T. (2010). Introduction to Peptide Synthesis. PMC - NIH. [Link]

-

Corbi-Verge, C., et al. (2017). CHAPTER 5: Modulation of Protein–Protein Interactions Using Cyclic Peptides. Royal Society of Chemistry. [Link]

-

AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]

-

Yoo, D. Y., et al. (2020). Peptidomimetic Uptake. American Peptide Society. [Link]

-

Gordon, D. J., et al. (2005). Peptide-based inhibitors of amyloid assembly. Iowa Research Online. [Link]

-

Lee, H. S., et al. (2010). Design and synthesis of beta-peptides with biological activity. PubMed. [Link]

-

Melnik, A. V., et al. (2022). Interfacial Peptides as Affinity Modulating Agents of Protein-Protein Interactions. PMC. [Link]

-

Bechara, C., et al. (2013). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC - PubMed Central. [Link]

-

Lu, Y., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry. [Link]

-

Zielinska, M., et al. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. PMC - NIH. [Link]

-

Sal-Man, E. A., et al. (2016). β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers. PMC - NIH. [Link]

-

Henriques, S. T., et al. (2017). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. MDPI. [Link]

-

Agyei, D., et al. (2020). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. MDPI. [Link]

-

Aslam, S., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. MDPI. [Link]

-

Various Authors. (n.d.). Beta-lactamase. Wikipedia. [Link]

-

Raguse, T. L., et al. (2002). Structure-activity studies of 14-helical antimicrobial beta-peptides. PubMed. [Link]

-

Gentile, D., et al. (2022). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. MDPI. [Link]

Sources

- 1. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Beta-peptide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beta-Peptides as inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpt.com [jpt.com]

- 9. bachem.com [bachem.com]

- 10. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. peptide.com [peptide.com]

- 15. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 18. Cellular uptake studies with beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. americanpeptidesociety.org [americanpeptidesociety.org]

- 22. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Enhancing Peptide Stability Through Strategic Incorporation of Boc-L-beta-Homoglutamine

Foreword: The Stability Challenge in Peptide Therapeutics

Peptide-based therapeutics hold immense promise due to their high specificity and low toxicity. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1] This inherent instability leads to short in-vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy. A primary strategy to overcome this limitation involves the site-specific incorporation of non-canonical amino acids designed to alter the peptide backbone, thereby rendering it resistant to enzymatic cleavage.[2][3]

This guide provides an in-depth technical exploration of Boc-L-beta-Homoglutamine, a non-canonical amino acid derivative, as a powerful tool for enhancing peptide stability. We will dissect its structural properties, the core mechanisms by which it confers proteolytic resistance, and provide validated protocols for its incorporation and the subsequent analysis of the resulting peptide analogues.

The Building Block: A Structural Overview of this compound

This compound is a derivative of glutamine, a proteinogenic amino acid, but with two critical modifications that are central to its function: the presence of a beta-amino acid backbone and a tert-butyloxycarbonyl (Boc) protecting group.[4][5]

-

The β-Amino Acid Backbone: Unlike natural α-amino acids where the amino group is attached to the α-carbon (the carbon adjacent to the carboxyl group), in β-amino acids, the amino group is attached to the β-carbon.[6] This insertion of an additional methylene group into the backbone is the primary source of the enhanced stability.[7]

-

The Boc Protecting Group: The N-terminal amine is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of the peptide chain.[8][9]

Below is a visual comparison of L-Glutamine and this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 336182-06-0 | [4][10][11] |

| Molecular Formula | C11H20N2O5 | [4][12] |

| Molecular Weight | 260.29 g/mol | [4][10] |

| Appearance | White to off-white powder | [4] |

| Protection Strategy | N-terminal Boc group | [4][5] |

The Core Mechanisms of Enhanced Stability

The introduction of a β-amino acid, such as L-beta-Homoglutamine, into a peptide sequence imparts stability through two primary mechanisms: steric hindrance against proteolytic enzymes and the induction of stable, non-native secondary structures.

Proteolytic Resistance

The fundamental reason for the remarkable stability of β-peptides is their structural dissimilarity to natural α-peptides.[6][13] Proteolytic enzymes have evolved to recognize and cleave the specific geometry of the α-peptide bond. The extended backbone of a β-amino acid residue alters the spacing and orientation of the peptide bond, effectively making it a poor substrate for these enzymes.[7][14] Studies have demonstrated that peptides composed entirely of β-amino acids are completely stable against a wide array of proteases, with some remaining intact for over 48 hours in conditions that degrade α-peptides within minutes.[7][14] Even the inclusion of a single β-amino acid residue can significantly slow enzymatic degradation at or near the modification site.[15]

Conformational Stability and Secondary Structure

The altered backbone torsion angles in β-peptides lead to the formation of unique and highly stable secondary structures, such as various helices (e.g., 14-helix, 12-helix, 10/12-helix) and sheets.[6][16][17] These well-defined conformations can be achieved with fewer residues than required for α-peptides.[16] This intrinsic propensity to form stable folds contributes to overall stability in two ways:

-

Reduced Flexibility: A pre-organized, folded conformation reduces the peptide's susceptibility to proteolysis, as many proteases preferentially cleave flexible, unfolded regions.[18]

-

Bioactivity Maintenance: By mimicking the spatial arrangement of side chains in natural secondary structures, β-peptides can retain or even enhance binding affinity to biological targets, ensuring that stability does not come at the cost of function.[7]

Practical Application: Synthesis and Incorporation via Boc-SPPS

The incorporation of this compound is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols, specifically the Boc/Bzl strategy.[9][19] This method relies on the acid-labile Boc group for temporary N-terminal protection and typically stronger acids for final cleavage from the resin and removal of side-chain protecting groups.[8]

Experimental Protocol: Boc-SPPS Incorporation

This protocol outlines the manual steps for a single coupling cycle of this compound. Automation on a peptide synthesizer follows the same chemical principles.[20]

Materials:

-

Peptide-resin with a free N-terminal amine.

-

This compound.[11]

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Deprotection Solution: 25-50% TFA (Trifluoroacetic acid) in DCM.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[21]

-

N-terminal Deprotection:

-

Drain the DMF. Add the TFA/DCM solution to the resin and agitate for 2-3 minutes.

-

Drain and repeat the TFA/DCM treatment for 20-30 minutes to ensure complete removal of the previous amino acid's Boc group.

-

Causality: The repetitive acid treatment is critical to expose the N-terminal amine for the subsequent coupling reaction. Incomplete deprotection is a primary cause of deletion sequences.[9]

-

-

Washing: Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual TFA and byproducts.

-

Neutralization:

-

Add a solution of 10% DIEA in DMF to the resin and agitate for 5-10 minutes. This step neutralizes the protonated N-terminal amine.[22]

-

Wash the resin with DMF (3x).

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve this compound (3-4 eq.) and HBTU (3-4 eq.) in DMF.

-

Add DIEA (6-8 eq.) to the activation mixture. The solution will typically change color, indicating activation.

-

Causality: Pre-activation of the carboxylic acid moiety is essential for efficient amide bond formation. HBTU is a highly effective coupling reagent that minimizes side reactions like racemization.[23]

-

Immediately add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[19]

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added this compound to continue the peptide chain elongation.

Experimental Validation of Enhanced Stability

After synthesis and purification (typically via reverse-phase HPLC), the stability of the modified peptide must be empirically validated.

Protocol: In-Vitro Proteolytic Stability Assay

This assay compares the degradation rate of the native peptide versus its β-homoglutamine-containing analogue in the presence of a protease.

Materials:

-

Purified native peptide and β-modified peptide.

-

Protease solution (e.g., Trypsin, Chymotrypsin, or human serum) at a known concentration.

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Quenching Solution (e.g., 10% TFA).

-

HPLC or LC-MS system for analysis.

Methodology:

-

Preparation: Prepare stock solutions of both peptides in the reaction buffer to a final concentration of 1 mg/mL.

-

Reaction Initiation: In separate microcentrifuge tubes at 37°C, add a defined amount of protease solution to each peptide stock (e.g., an enzyme:substrate ratio of 1:100 w/w).

-

Time-Course Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h, 48h), withdraw an aliquot from each reaction tube.

-

Quenching: Immediately add the aliquot to a separate tube containing the quenching solution. This acidifies the sample and denatures the protease, stopping the reaction.[1]

-

Self-Validation: The T=0 sample, where the quenching solution is added immediately after the enzyme, serves as the baseline, representing 100% intact peptide.

-

-

Analysis: Analyze each quenched sample by reverse-phase HPLC. The percentage of intact peptide remaining is calculated by comparing the peak area of the full-length peptide at each time point to the T=0 sample.

-

Data Presentation: Plot the percentage of intact peptide versus time for both the native and modified peptides.

Table 2: Representative Data from a Proteolytic Stability Assay

| Time Point | % Intact Native Peptide (Hypothetical) | % Intact β-Hgn Peptide (Hypothetical) |

| 0 min | 100% | 100% |

| 30 min | 45% | 99% |

| 2 hours | 12% | 98% |

| 8 hours | <1% | 97% |

| 24 hours | 0% | 95% |

| 48 hours | 0% | 92% |

Conclusion and Future Perspectives

The strategic incorporation of this compound represents a robust and validated method for overcoming the primary obstacle in peptide drug development: proteolytic instability.[14] The extended β-amino acid backbone provides a steric shield against enzymatic degradation while simultaneously promoting stable secondary structures that can preserve or enhance biological activity.[7][16] As the demand for potent and durable peptide therapeutics grows, the use of building blocks like this compound will be indispensable in translating promising peptide candidates from the laboratory to the clinic.

References

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. National Institutes of Health (NIH).

- Beta-peptide. Grokipedia.

- β-Peptides: From Structure to Function. ACS Publications.

- Nβ-Boc-L-β-homoglutamine. Chem-Impex.

- On the flexibility of beta-peptides. PubMed.

- Incorporation of non-natural amino acids into proteins. ResearchGate.

- Basic conformers in beta-peptides. PubMed.

- Beta-peptide. Wikipedia.

- Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers.

- Nβ-Boc-L-β-homoglutamina. Chem-Impex.

- Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.

- Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed.

- Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. National Institutes of Health (NIH).

- Methods and protocols of modern solid phase peptide synthesis. Springer.

- This compound. CRO SPLENDID LAB.

- Theoretical analysis of secondary structures of beta-peptides. PubMed.

- Peptide synthesis. Wikipedia.

- Boc-beta-HGln-OH [336182-06-0]. Aapptec Peptides.

- This compound. ChemicalBook.

- Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.

- The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. PubMed.

- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.

- Proteolytic Stability Peptides. Scribd.

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer.

- This compound. PubChem.

- Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.

- Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC.

Sources

- 1. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Beta-peptide - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 9. peptide.com [peptide.com]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 11. peptide.com [peptide.com]

- 12. This compound | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. biovera.com.au [biovera.com.au]